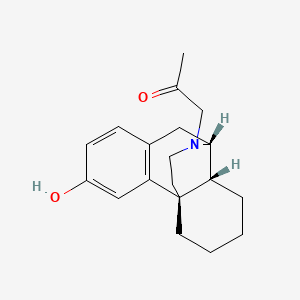
3-Amino-5-ethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring . Industrial production methods often employ one-pot multicomponent processes to streamline the synthesis and improve yields .
Analyse Chemischer Reaktionen
1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems.
Major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and inflammation . The presence of the amino group enhances its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: This compound shares a similar pyrazole core but differs in its substitution pattern, leading to variations in biological activity.
5-Amino-1H-pyrazolo[3,4-b]pyridine: This bicyclic compound exhibits different pharmacological properties due to the presence of an additional fused ring.
N1-Thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-1H-pyrazole: Known for its monoamine oxidase inhibitory activity, this compound highlights the versatility of the pyrazole scaffold.
The uniqueness of 1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3-amino-5-ethyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-2-3-4(6(8)11)5(7)10-9-3/h2H2,1H3,(H2,8,11)(H3,7,9,10) |
InChI-Schlüssel |
YHOWJUKQWKQZCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NN1)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)



![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)

